3-Amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride
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Description
3-Amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2N3O and its molecular weight is 230.13. The purity is usually 95%.
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Scientific Research Applications
Electrogenerated Chemiluminescence Derivatization Reagents
Compounds related to 3-Amino-N-ethylpyrrolidine-1-carboxamide serve as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application is significant for detecting free fatty acids and other carboxylic acid-containing compounds in complex matrices, such as human plasma, under mild reaction conditions. This method offers high sensitivity and specificity for the analysis of carboxylic acids, showcasing the potential of 3-Amino-N-ethylpyrrolidine-1-carboxamide derivatives in analytical chemistry (Morita & Konishi, 2002).
Synthesis and Characterization of Novel Compounds
Research on derivatives of 3-Amino-N-ethylpyrrolidine-1-carboxamide focuses on the synthesis and characterization of novel compounds, exploring their structural properties and potential applications. Studies involve synthesizing and evaluating the antimicrobial activity of novel compounds, suggesting the utility of 3-Amino-N-ethylpyrrolidine-1-carboxamide derivatives in developing new antimicrobial agents. These compounds undergo various chemical reactions to form structures with potential biological activity, indicating their significance in medicinal chemistry research (Spoorthy et al., 2021).
Multicomponent Synthesis
The compound and its related structures are utilized in multicomponent synthesis processes to create N-aminopyrrolidine-2,5-diones, which are valuable in medicinal chemistry for generating compounds with potential therapeutic applications. This synthesis approach highlights the compound's role in facilitating the creation of complex molecules through mild and efficient reactions, contributing to advancements in synthetic organic chemistry (Adib et al., 2011).
Corrosion Inhibition
Derivatives of 3-Amino-N-ethylpyrrolidine-1-carboxamide, such as imidazoline and its precursors, have been evaluated for their efficiency as corrosion inhibitors. Their electrochemical behavior in deaerated acid media suggests significant potential in protecting metals from corrosion, which is crucial in various industrial applications. Theoretical calculations based on density functional theory (DFT) support the experimental findings, offering insights into the compounds' interaction mechanisms with metal surfaces (Cruz et al., 2004).
Properties
IUPAC Name |
3-amino-N-ethylpyrrolidine-1-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-2-9-7(11)10-4-3-6(8)5-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDNNASJZNUZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.